DosatiLink-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DosatiLink-1 involves multiple steps, including the formation of complex molecular structures. The exact synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions: DosatiLink-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
DosatiLink-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as leukemia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
DosatiLink-1 exerts its effects by inhibiting the Abelson murine leukemia enzyme. This inhibition disrupts the enzyme’s activity, leading to changes in cellular processes and pathways. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that this compound binds to specific sites on the enzyme, preventing its normal function .
Comparison with Similar Compounds
Imatinib: Another inhibitor of the Abelson murine leukemia enzyme, used in the treatment of chronic myeloid leukemia.
Dasatinib: A similar compound with a broader spectrum of activity against various kinases.
Nilotinib: An inhibitor with higher specificity for the Abelson murine leukemia enzyme compared to Imatinib.
Uniqueness of DosatiLink-1: this compound is unique due to its specific molecular structure and binding affinity for the Abelson murine leukemia enzyme. This specificity makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C69H93Cl2F2N13O17S |
---|---|
Molecular Weight |
1517.5 g/mol |
IUPAC Name |
2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C69H93Cl2F2N13O17S/c1-50-4-3-5-57(70)63(50)82-67(90)59-49-76-68(104-59)81-60-47-61(79-51(2)78-60)84-18-20-85(21-19-84)62(87)13-22-91-24-26-93-28-30-95-32-34-97-36-38-99-40-42-101-44-45-102-43-41-100-39-37-98-35-33-96-31-29-94-27-25-92-23-15-74-65(88)52-11-16-86(17-12-52)64-56(58-10-14-77-83-58)46-53(48-75-64)66(89)80-54-6-8-55(9-7-54)103-69(71,72)73/h3-10,14,46-49,52H,11-13,15-45H2,1-2H3,(H,74,88)(H,77,83)(H,80,89)(H,82,90)(H,76,78,79,81) |
InChI Key |
YCCMDKLTSKSVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8 |
Origin of Product |
United States |
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